(2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride
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Overview
Description
(2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride is a synthetic organic compound characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride typically involves the introduction of fluorine atoms into the pentane backbone, followed by the addition of amino and hydroxyl groups. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the fluorine atoms can introduce various functional groups.
Scientific Research Applications
(2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-5,5-difluoropentanamide hydrochloride: Similar structure but with an amide group instead of a hydroxyl group.
(1S,2S)-trans-2-Aminocyclopentanol hydrochloride: Contains a cyclopentane ring instead of a linear pentane chain.
Uniqueness
(2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride is unique due to the presence of both fluorine atoms and a hydroxyl group on the same carbon chain, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
2763740-69-6 |
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Molecular Formula |
C5H12ClF2NO |
Molecular Weight |
175.6 |
Purity |
95 |
Origin of Product |
United States |
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